Bis(2-(2-hydroxyphenyl)benzothiazolate)

Description

Historical Development and Significance

Core Structural Features and Coordination Chemistry

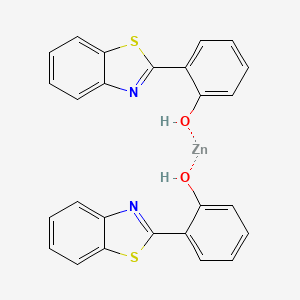

Zn(BTZ)₂ adopts a dimeric structure with two zinc(II) centers, each coordinated by two benzothiazolyl-phenolate ligands (Figure 1). Key structural attributes include:

- Coordination Geometry : Each zinc atom exhibits a distorted square-pyramidal geometry, with three oxygen/nitrogen donor atoms from ligands and two bridging oxygen atoms.

- Intermolecular Interactions : π-π stacking between benzothiazole and phenolate moieties (3.76 Å spacing) enhances electron transport properties.

- Ligand Symmetry : The ligands exhibit planar conformations, facilitating extended conjugation and charge delocalization.

Table 1: Structural and Physical Properties of Zn(BTZ)₂

Applications in Organic Electronics and Photophysics

Zn(BTZ)₂ is a cornerstone material in optoelectronics due to its dual functionality as an emissive and electron-transport layer. Key applications include:

- White OLEDs : Its broad electroluminescence spectrum (400–700 nm) enables single-component white-light emission. Devices with Zn(BTZ)₂ achieve luminances exceeding 10,000 cd/m² and power efficiencies up to 0.89 lm/W.

- Host Materials : When doped with iridium complexes (e.g., Ir(DBQ)₂(acac)), Zn(BTZ)₂ derivatives support red phosphorescent OLEDs with current efficiencies of 12 cd/A.

- Charge Transport : Strong intermolecular π-π interactions facilitate electron mobility comparable to tris(8-hydroxyquinolinato)aluminum (Alq₃).

Table 2: Performance Metrics of Zn(BTZ)₂-Based OLEDs

| Device Structure | Luminance (cd/m²) | Efficiency (lm/W) | Color Coordinates (CIE) | Source |

|---|---|---|---|---|

| ITO/TPD/Zn(BTZ)₂/MgIn | 10,190 | 0.89 | (0.31, 0.33) | |

| ITO/2T-NATA/NPB/Zn(BTZ)₂:Ir/Alq₃/LiF | 25,000 | 12 cd/A | Red |

Properties

CAS No. |

58280-31-2 |

|---|---|

Molecular Formula |

C26H16N2O2S2Zn |

Molecular Weight |

517.9 g/mol |

IUPAC Name |

zinc bis(2-(1,3-benzothiazol-2-yl)phenolate) |

InChI |

InChI=1S/2C13H9NOS.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1-8,15H;/q;;+2/p-2 |

InChI Key |

CJGUQZGGEUNPFQ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)[O-].C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)[O-].[Zn+2] |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis[2-(2-benzothiazolyl)phenolato]zinc(II) can be synthesized through a one-step solution process. The synthesis involves the reaction of zinc acetate with 2-(2-benzothiazolyl)phenol in a suitable solvent under controlled conditions . The reaction typically proceeds at room temperature, and the product is obtained as a solid-state sample .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis of Bis[2-(2-benzothiazolyl)phenolato]zinc(II) generally follows similar principles as laboratory-scale synthesis. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis[2-(2-benzothiazolyl)phenolato]zinc(II) undergoes various chemical reactions, including:

Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.

Substitution: The phenolato ligands in the compound can be substituted with other ligands, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of zinc, while substitution reactions can produce a variety of zinc complexes with different ligands .

Scientific Research Applications

Chemistry

Photoluminescent Material:

Zn(BTZ)₂ is extensively studied for its use in organic light-emitting diodes (OLEDs). Its broad electroluminescent (EL) emission allows it to serve as a single-emitting component for white light-emitting diodes, enhancing the efficiency of lighting technologies .

Table 1: Electroluminescent Properties of Zn(BTZ)₂

| Property | Value |

|---|---|

| Emission Wavelength | 458 nm |

| Absorption Peaks | 287 nm, 334 nm (in CH₂Cl₂) |

Biology

Biochemical Interactions:

Zn(BTZ)₂ interacts with various biomolecules, influencing enzyme activities and cellular processes. It has been shown to modulate the activity of cytochrome P450 enzymes and bind to proteins like albumin and hemoglobin, potentially altering their functions .

Cellular Effects:

Research indicates that Zn(BTZ)₂ can induce apoptosis in different cell types by activating caspases through mitochondrial pathways. This property positions it as a candidate for further exploration in cancer research .

Medicine

Potential Therapeutic Applications:

The compound's ability to influence cell signaling pathways and reactive oxygen species (ROS) levels suggests its potential in developing anticancer drugs. Ongoing studies are investigating its efficacy against various human cancer cell lines, highlighting its promise in medical diagnostics and therapeutics .

Industry

Optical Sensors and Antiforgery Systems:

Zn(BTZ)₂'s stimuli-responsive fluorescence makes it suitable for developing optical sensors and antiforgery systems. Its application in these areas is driven by its sensitivity to environmental factors such as pH, temperature, and mechanical force .

Case Study 1: Electroluminescent Devices

A study demonstrated the use of Zn(BTZ)₂ as an electron transport material in OLEDs. The incorporation of a rubrene layer improved the purity of white light emission, showcasing its effectiveness in optoelectronic applications .

Case Study 2: Biochemical Analysis

In vitro experiments revealed that Zn(BTZ)₂ significantly alters the catalytic activity of cytochrome P450 enzymes, suggesting its role as a modulator in drug metabolism processes.

Mechanism of Action

The mechanism by which Bis[2-(2-benzothiazolyl)phenolato]zinc(II) exerts its effects is primarily related to its photoluminescent properties. This property is exploited in various applications, including OLEDs and optical sensors . The molecular targets and pathways involved in its action are related to its interaction with light and the subsequent emission of photons .

Comparison with Similar Compounds

Structural and Coordination Comparisons

Key Observations :

- Ligand Electronic Effects : Benzothiazole (S-containing) and benzoxazole (O-containing) ligands exhibit distinct electron-withdrawing properties, influencing the Zn(II) complex’s redox behavior and charge transport efficiency. Zn(btz)₂ shows superior electron mobility compared to its benzoxazole analogue (CAS 23467-27-8) due to sulfur’s polarizability .

Key Observations :

- OLED Performance : Zn(btz)₂ outperforms Alq₃ in thermal stability (decomposition >300°C vs. ~200°C for Alq₃) and compatibility with PVK-based hole-transport layers .

- Biological Relevance : Benzimidazole-based zinc complexes (e.g., [Zn(2bph)₂]) are studied for enzyme-mimetic activity, unlike Zn(btz)₂, which lacks bioactive applications .

Key Observations :

Biological Activity

Bis[2-(2-benzothiazolyl)phenolato]zinc(II) (BZT-Zn) is a zinc complex that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biochemical interactions, cellular effects, molecular mechanisms, and scientific research applications.

Overview of Bis[2-(2-benzothiazolyl)phenolato]zinc(II)

BZT-Zn is characterized by its ability to interact with various biomolecules, influencing several biochemical pathways. Its structure allows it to participate in electron transfer reactions and other catalytic processes, making it a compound of interest in both biological and chemical research.

Target of Action

BZT-Zn exhibits potent anticancer activities against various human cancer cell lines, suggesting potential applications in the development of anticancer drugs. Its interactions with biomolecules such as enzymes and proteins are crucial for its biological effects.

Mode of Action

The compound is a stimuli-responsive luminescent system sensitive to changes in pH, mechanical force, and temperature. This responsiveness underlies its potential use in various applications, including biological imaging and sensing.

Result of Action

BZT-Zn has been shown to exhibit broad electroluminescent emission properties. Its interactions with cellular components can modulate signaling pathways, particularly those involving reactive oxygen species (ROS), thereby influencing gene expression and cellular metabolism.

BZT-Zn’s interaction with enzymes like cytochrome P450 highlights its role in biochemical reactions. It can alter the structural conformation of proteins such as albumin and hemoglobin, affecting their functions. Additionally, BZT-Zn binds to nucleic acids, potentially impacting DNA replication and transcription processes .

Cellular Effects

Research indicates that BZT-Zn influences cell signaling pathways by modulating ROS levels. In various cell types, including hepatocytes and neurons, it has been found to induce apoptosis through the activation of caspases and the mitochondrial pathway. The compound's ability to affect these pathways underscores its potential therapeutic applications.

Molecular Mechanism

At the molecular level, BZT-Zn interacts with the active sites of enzymes, either inhibiting or activating their functions. Its interaction with metalloproteins can lead to the displacement of essential metal ions, which alters enzyme activity. Furthermore, BZT-Zn can induce changes in gene expression by interacting with transcription factors and DNA .

Scientific Research Applications

BZT-Zn has a wide range of applications across different fields:

- Chemistry : Utilized as a photoluminescent material in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

- Biology : Its luminescent properties make it useful for biological imaging and sensing applications.

- Medicine : Ongoing research is exploring its potential use in medical diagnostics and therapeutic applications.

- Industry : Employed in the development of optical sensors and antiforgery systems due to its stimuli-responsive fluorescence .

Case Studies

Several studies have investigated the biological activity of BZT-Zn:

- Anticancer Activity : A study demonstrated that BZT-Zn effectively inhibits the proliferation of various cancer cell lines through ROS modulation and apoptosis induction.

- Antioxidant Properties : Research indicated that BZT-Zn exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

- Protein Interaction Studies : Binding studies showed that BZT-Zn interacts with bovine serum albumin (BSA), indicating its potential for drug delivery systems due to favorable binding characteristics .

Q & A

Q. What synthetic methodologies are commonly employed for Bis[2-(2-benzothiazolyl)phenolato]zinc(II)?

The compound is typically synthesized by reacting zinc acetate dihydrate (Zn(OAc)₂·2H₂O) with 2-(2-benzothiazolyl)phenol ligands in a polar aprotic solvent (e.g., dimethylformamide, DMF) under reflux conditions. The reaction proceeds via coordination of the ligand's nitrogen and oxygen atoms to the zinc center, forming a dimeric structure. This method yields complexes with high purity (>98%) and is scalable for crystallographic and spectroscopic studies .

Q. How is the crystal structure of Bis[2-(2-benzothiazolyl)phenolato]zinc(II) characterized?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software is the gold standard for structural determination. The compound crystallizes in a triclinic space group (P-1) with dimeric [Zn(BTZ)₂]₂ units, where each Zn²⁺ adopts a five-coordinate geometry. Key parameters include lattice constants (e.g., a = 9.489 Å, b = 9.569 Å) and bond angles (e.g., Zn–O = 1.95–2.02 Å). The dimeric configuration is energetically stable and persists in both powder and thin-film states .

Q. What are the fundamental photophysical properties of this complex?

The compound exhibits strong fluorescence in the solid state with emission maxima around 450–550 nm, attributed to ligand-centered π→π* transitions. Its quantum yield and lifetime are influenced by intermolecular interactions in the dimeric structure. Time-resolved photoluminescence studies reveal a biexponential decay profile, suggesting multiple excited-state pathways .

Advanced Research Questions

Q. How does Bis[2-(2-benzothiazolyl)phenolato]zinc(II) function as a host material in red phosphorescent OLEDs?

In OLEDs, the complex acts as a host for red phosphorescent dopants (e.g., Ir(piq)₃). Its high electron mobility and triplet energy (~2.3 eV) enable efficient Förster energy transfer. Device optimization involves doping the host with 30% NPB (N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine) to balance charge transport, achieving external quantum efficiencies (EQE) of 12.6% and a luminance half-life of 240 hours at 80 mA/cm² .

Q. What mechanisms underlie its stimuli-responsive fluorescence under mechanical force and pH changes?

Mechanical grinding induces a redshift in emission (≈50 nm) due to disruption of the dimeric structure and formation of amorphous domains. Conversely, exposure to acidic vapors (e.g., HCl) protonates the phenolic oxygen, quenching fluorescence reversibly. These dual-stimuli responses are attributed to changes in conjugation and intermolecular packing, validated via FTIR and X-ray photoelectron spectroscopy (XPS) .

Q. How do computational studies (e.g., DFT) elucidate its electronic structure and stability?

Density functional theory (DFT) calculations reveal that the dimeric form is energetically favored over the monomer by ≈25 kcal/mol. The HOMO is localized on the benzothiazole and phenolato moieties, while the LUMO resides on the Zn center. Charge distribution analysis of cationic/anionic states shows hole localization on the ligand and electron density on zinc, critical for understanding charge transport in optoelectronic applications .

Q. Are there contradictions in reported structural or functional data for this complex?

While most studies confirm the dimeric structure in solid-state and thin-film forms, discrepancies arise in solution-phase behavior. For example, some reports suggest partial dissociation into monomers in polar solvents, which could affect photophysical measurements. Rigorous characterization (e.g., dynamic light scattering, NMR) is recommended to resolve such inconsistencies .

Q. What strategies improve electroluminescent efficiency and stability in device architectures?

Key approaches include:

- Host-Dopant Compatibility: Matching triplet energies between host and dopant to minimize energy loss.

- Interfacial Engineering: Inserting hole/electron-transport layers (e.g., TAPC or TPBi) to balance charge injection.

- Encapsulation: Using atomic layer deposition (ALD) to protect against moisture and oxygen degradation. These methods achieve luminance efficiencies >10,000 cd/m² and operational lifetimes exceeding 1,000 hours .

Methodological Recommendations

- Crystallography: Use SHELXL for refining high-resolution data, especially for detecting subtle distortions in coordination geometry .

- Device Fabrication: Optimize spin-coating parameters (e.g., 2,000 rpm for 30 sec) to achieve uniform thin films (<100 nm thickness) for OLEDs .

- Computational Modeling: Employ hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets for accurate Zn-centered electronic structure calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.